molecular formula C14H11NO4 B8163975 3'-Methoxy-4-nitro-[1,1'-biphenyl]-2-carbaldehyde

3'-Methoxy-4-nitro-[1,1'-biphenyl]-2-carbaldehyde

Cat. No.: B8163975
M. Wt: 257.24 g/mol
InChI Key: BPFHRIHEKWPNPF-UHFFFAOYSA-N
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Description

3’-Methoxy-4-nitro-[1,1’-biphenyl]-2-carbaldehyde is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a methoxy group at the 3’ position, a nitro group at the 4 position, and a carbaldehyde group at the 2 position on the biphenyl structure. The biphenyl structure consists of two benzene rings connected by a single bond, which allows for various functionalizations and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Methoxy-4-nitro-[1,1’-biphenyl]-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate various functional groups.

Another method involves the nitration of 3’-methoxy-[1,1’-biphenyl]-2-carbaldehyde using a mixture of nitric acid and sulfuric acid. This reaction introduces the nitro group at the desired position on the biphenyl structure .

Industrial Production Methods

Industrial production of 3’-Methoxy-4-nitro-[1,1’-biphenyl]-2-carbaldehyde often involves large-scale nitration and coupling reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3’-Methoxy-4-nitro-[1,1’-biphenyl]-2-carbaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3’-Methoxy-4-nitro-[1,1’-biphenyl]-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and carbaldehyde groups can also participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Methoxy-4-nitro-[1,1’-biphenyl]-2-carbaldehyde is unique due to the presence of the carbaldehyde group at the 2 position, which allows for additional functionalization and reactivity compared to other similar compounds. This unique substitution pattern can lead to distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-(3-methoxyphenyl)-5-nitrobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-19-13-4-2-3-10(8-13)14-6-5-12(15(17)18)7-11(14)9-16/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFHRIHEKWPNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C=C(C=C2)[N+](=O)[O-])C=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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